Cas no 32863-61-9 (6,6-dimethylbicyclo3.1.1hept-2-ene)
6,6-dimethylbicyclo3.1.1hept-2-ene Chemical and Physical Properties
Names and Identifiers
-
- 6,6-Dimethylbicyclo[3.1.1]-2-heptene
- 6,6-Dimethyl-bicyclo<
- 3,1,1>
- -hept-2-en
- Apopinene
- (6,6-dimethyl)-bicyclo[3.1.1]hept-2-ene
- 6,6-Dimethylbicyclo[3.1.1]hept-2-ene
- 6,6-dimethyl-norpin-2-ene
- 6,6-Dimethyl-norpin-2-en
- 6,6-dimethyl-bicyclo[3,1,1]hept-2-ene
- 6,6-Dimethyl-bicyclo< 3,1,1> -hept-2-en
- 6,6-dimethylbicyclo3.1.1hept-2-ene
- Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-
- EN300-1608314
- 6,6-Dimethylnorpin-2-ene
- 32863-61-9
- 8VZE9397KS
- DTXSID70954521
- Bicyclo[3.1.1]hept-2-ene,6-dimethyl-
- Apopinen
- NSC-54388
- SUEFRHDDZDWKFN-UHFFFAOYSA-N
- 7,7-dimethylbicyclo[3.1.1]-2-heptene
- 2-Norpinene,6-dimethyl-
- NSC54388
- 2-Norpinene, 6,6-dimethyl-
- DB-263726
-
- Inchi: 1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3
- InChI Key: SUEFRHDDZDWKFN-UHFFFAOYSA-N
- SMILES: C1(C)(C)C2C=CCC1C2
Computed Properties
- Exact Mass: 122.10962
- Monoisotopic Mass: 122.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.892
- Boiling Point: 137.4°C at 760 mmHg
- Flash Point: 17.8°C
- Refractive Index: 1.485
- PSA: 0
- LogP: 2.60860
6,6-dimethylbicyclo3.1.1hept-2-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD50519-50mg |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 50mg |
$325.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-100mg |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 100mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-250mg |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 250mg |
$652.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-500mg |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 500mg |
$1009.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-1g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 1g |
$1283.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-2.5g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 2.5g |
$2482.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-5g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 5g |
$3654.00 | 2024-04-20 | |
| A2B Chem LLC | AD50519-10g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 10g |
$5403.00 | 2024-04-20 | |
| Enamine | EN300-1608314-0.05g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 0.05g |
$275.0 | 2023-06-04 | |
| Enamine | EN300-1608314-0.1g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene |
32863-61-9 | 95% | 0.1g |
$410.0 | 2023-06-04 |
6,6-dimethylbicyclo3.1.1hept-2-ene Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 6,6-dimethylbicyclo3.1.1hept-2-ene
Introduction to 6,6-dimethylbicyclo3.1.1hept-2-ene (CAS No. 32863-61-9)
6,6-dimethylbicyclo3.1.1hept-2-ene, identified by its Chemical Abstracts Service (CAS) number 32863-61-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic hydrocarbon features a unique structural framework that has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's structure consists of a seven-membered ring system with two methyl substituents and a double bond, making it a versatile intermediate for various chemical transformations.
The nomenclature of 6,6-dimethylbicyclo3.1.1hept-2-ene adheres to the IUPAC rules for naming cyclic hydrocarbons, which emphasizes the connectivity and configuration of atoms within the molecule. The prefix "bicyclo" indicates the presence of two fused rings, while the numerical designation "3.1.1" specifies the number of atoms in each ring segment. The "-ene" suffix denotes the presence of a carbon-carbon double bond, which is a key feature influencing the compound's reactivity and electronic properties.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the mechanistic aspects of reactions involving 6,6-dimethylbicyclo3.1.1hept-2-ene. Molecular modeling studies have revealed that this compound can serve as an effective scaffold for constructing more intricate molecular architectures. The rigid bicyclic core provides stability, while the double bond offers opportunities for functionalization through various reactions such as hydrogenation, oxidation, and polymerization.
In the realm of pharmaceutical research, 6,6-dimethylbicyclo3.1.1hept-2-ene has been explored as a precursor for developing novel therapeutic agents. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often exhibit bioactivity due to their complex cyclic frameworks. Researchers have hypothesized that derivatives of this compound could possess pharmacological properties relevant to treating inflammatory diseases or neurological disorders.
One particularly intriguing application of 6,6-dimethylbicyclo3.1.1hept-2-ene is in the synthesis of polymers with tailored mechanical and thermal properties. The presence of multiple double bonds allows for controlled polymerization via methods such as ring-opening metathesis polymerization (ROMP). This approach has led to the development of high-performance polymers that find use in aerospace, automotive, and electronics industries due to their lightweight yet robust nature.
The synthesis of 6,6-dimethylbicyclo3.1.1hept-2-ene itself presents both challenges and opportunities for chemists. Traditional methods often involve multi-step processes starting from readily available precursors like acetylene or cycloalkanes. However, recent innovations in catalytic systems have enabled more efficient routes to this compound, reducing reaction times and improving yields.
From an industrial perspective, the demand for 6,6-dimethylbicyclo3.1.1hept-2-ene has grown alongside advancements in material science and drug discovery technologies. Manufacturers are increasingly focusing on scalable production methods that align with green chemistry principles, minimizing waste and energy consumption without compromising purity or yield.
The electronic properties of 6,6-dimethylbicyclo3.1.1hept-2-ene make it an attractive candidate for applications in organic electronics and photovoltaics. By modifying its substituents or incorporating it into conjugated polymers, researchers aim to develop materials with enhanced light-harvesting capabilities or charge transport efficiencies.
In conclusion, 6 , 6 - dimethylbicyclo3 . 1 . 1 hept - 2 - ene ( CAS No . 32863 - 61 - 9 ) represents a fascinating subject of study with broad implications across multiple scientific disciplines . Its unique structural features , coupled with its reactivity , position it as a valuable tool for both academic research and industrial applications . As our understanding of its properties continues to evolve , so too will its role in shaping future advancements in chemistry , materials science , and medicine .
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